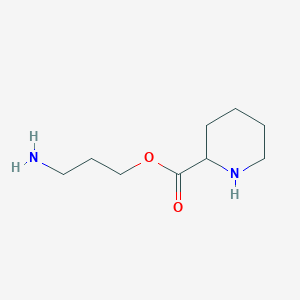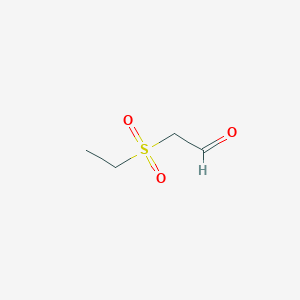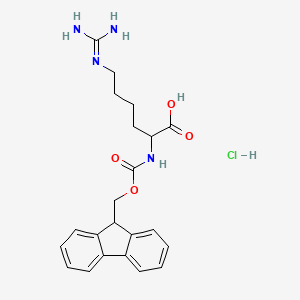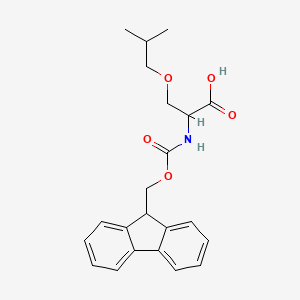![molecular formula C9H15NO2 B12515835 1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
1-Azaspiro[4.4]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[4.4]nonan-7-carbonsäure ist eine heterocyclische Verbindung, die sich durch eine spirocyclische Struktur mit einem Stickstoffatom auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Azaspiro[4.4]nonan-7-carbonsäure kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Verwendung organokatalytischer asymmetrischer Tandem-Nazarov-Cyclisierung/Semipinacol-Umlagerungsreaktionen. Dieses Verfahren erzeugt chirale Spiro[4.4]nonan-1,6-dione mit hoher Ausbeute und enantiomerem Überschuss . Die Reaktionsbedingungen umfassen typischerweise milde Temperaturen und die Verwendung spezifischer Katalysatoren, um die gewünschten Transformationen zu fördern.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 1-Azaspiro[4.4]nonan-7-carbonsäure sind in der Literatur nicht gut dokumentiert. Die Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen, die Verwendung kostengünstiger Reagenzien und die Gewährleistung von hoher Reinheit und Ausbeute, würden auf die industrielle Produktion dieser Verbindung zutreffen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Azaspiro[4.4]nonan-7-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Das Stickstoffatom in der spirocyclischen Struktur kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine und Alkoxide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxoverbindungen führen, während Reduktion zu Alkoholen oder anderen reduzierten Formen führen kann.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[4.4]nonan-7-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Sie dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Untersuchung von Enzymwechselwirkungen und biologischen Signalwegen.
Medizin: Es werden Forschungen betrieben, um ihr Potenzial als pharmazeutischer Zwischenstoff oder Wirkstoff zu untersuchen.
Industrie: Sie kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 1-Azaspiro[4.4]nonan-7-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Stickstoffatom in der spirocyclischen Struktur kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen eingehen, was verschiedene Signalwege und Prozesse beeinflusst. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Signalwege zu klären.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Oxa-7-azaspiro[4.4]nonan-7-carbonsäure: Diese Verbindung hat eine ähnliche spirocyclische Struktur, enthält jedoch ein Sauerstoffatom anstelle eines Kohlenstoffatoms.
1,4-Dioxa-7-azaspiro[4.4]nonan-8-carbonsäure: Diese Verbindung enthält zusätzliche Sauerstoffatome in der spirocyclischen Struktur.
Einzigartigkeit
1-Azaspiro[4.4]nonan-7-carbonsäure ist aufgrund ihrer spezifischen spirocyclischen Struktur mit einem Stickstoffatom einzigartig. Dieses Strukturmerkmal verleiht ihr einzigartige chemische und biologische Eigenschaften, die sie für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-2-4-9(6-7)3-1-5-10-9/h7,10H,1-6H2,(H,11,12) |
InChI-Schlüssel |
RWOJZKXZENHKIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(C2)C(=O)O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)
acetic acid](/img/structure/B12515761.png)

![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)



![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)




